

# Sulfo-Cy5 azide chemical structure and properties

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## Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B12395390

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An In-Depth Technical Guide to **Sulfo-Cy5 Azide** for Researchers and Drug Development Professionals

## Introduction

**Sulfo-Cy5 azide** is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research for labeling and detecting biomolecules.<sup>[1][2]</sup> Its core structure is based on the cyanine dye Cy5, renowned for its brightness and photostability. The incorporation of sulfonate groups significantly enhances its water solubility, making it an ideal probe for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.<sup>[1][3][4]</sup> This feature is particularly advantageous for sensitive proteins prone to denaturation.<sup>[1]</sup> The azide functional group enables its covalent attachment to biomolecules via "click chemistry," a set of highly efficient and specific reactions.<sup>[5]</sup>

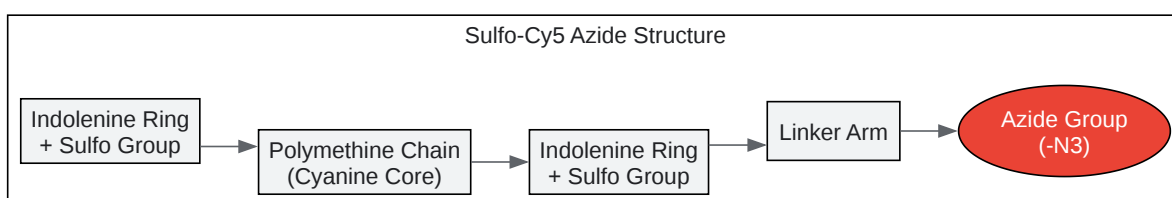
This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Sulfo-Cy5 azide**, complete with experimental protocols and graphical representations to aid researchers in its effective use.

## Chemical Structure and Properties

**Sulfo-Cy5 azide** is characterized by a cyanine core, which is responsible for its fluorescent properties, flanked by two indolenine rings. The molecule is functionalized with sulfonate groups to ensure high water solubility and an azide group for covalent conjugation.<sup>[1][6]</sup>

IUPAC Name: 1-(6-((3-azidopropyl)amino)-6-oxohexyl)-2-((1E,3E)-5-((E)-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.  
[7]

Below is a diagram illustrating the key functional components of the **Sulfo-Cy5 azide** molecule.



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Simplified block diagram of **Sulfo-Cy5 azide**'s functional components.

## Quantitative Data Summary

The key physicochemical and spectral properties of **Sulfo-Cy5 azide** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>37</sub> H <sub>48</sub> N <sub>6</sub> O <sub>10</sub> S <sub>3</sub>	[8][9][10]
Molecular Weight	~833 g/mol	[7][8][9][10]
Exact Mass	832.26 g/mol (free acid)	[10]
CAS Number	1782950-80-4	[5][8][9]
Excitation Maximum (λ <sub>ex</sub> )	~646-648 nm	[3][7]
Emission Maximum (λ <sub>em</sub> )	~662-671 nm	[3][7]
Molar Extinction Coefficient (ε)	250,000 - 271,000 M <sup>-1</sup> cm <sup>-1</sup>	[3][4][7]
Fluorescence Quantum Yield	0.28	[3][4]
Purity	≥95%	[7][8]
Solubility	Water, DMSO, DMF	[7][8]
Appearance	Dark blue crystals/powder	[4]
Storage Conditions	-20°C in the dark, desiccated	[3][5][6]

## Experimental Protocols and Applications

**Sulfo-Cy5 azide** is primarily used in bioconjugation via "click chemistry." This allows for the specific labeling of biomolecules that have been functionalized with an alkyne group. The two main types of click chemistry reactions involving azides are:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction is highly efficient and involves the use of a copper(I) catalyst to join an azide with a terminal alkyne.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne, eliminating the need for a cytotoxic copper catalyst and making it suitable for live-cell imaging.[5][7]

## General Protocol for Protein Labeling via CuAAC

This protocol outlines a general procedure for labeling a protein containing a terminal alkyne with **Sulfo-Cy5 azide**.

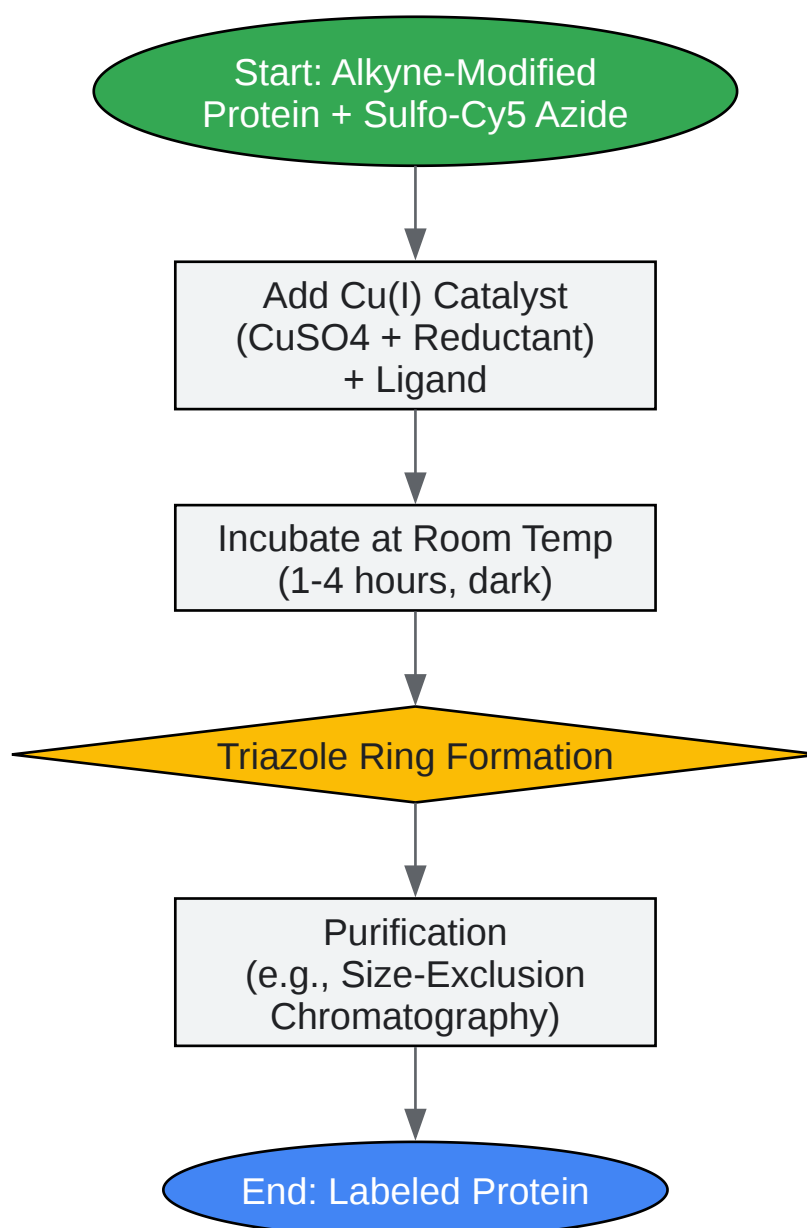
Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7-8)
- **Sulfo-Cy5 azide**
- Copper(II) sulfate ( $\text{CuSO}_4$ ) solution
- Reducing agent solution (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., TBTA)
- DMSO or water for dissolving reagents
- Purification column (e.g., size-exclusion chromatography)

Methodology:

- Reagent Preparation:
  - Dissolve the alkyne-modified protein in the reaction buffer.
  - Prepare a stock solution of **Sulfo-Cy5 azide** (e.g., 10 mM in water or DMSO).
  - Prepare stock solutions of  $\text{CuSO}_4$  (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and the ligand.
- Click Reaction:
  - To the protein solution, add the **Sulfo-Cy5 azide** stock solution to achieve the desired molar excess.
  - Premix the  $\text{CuSO}_4$  and ligand solutions.
  - Add the  $\text{CuSO}_4$ /ligand mixture to the reaction vial, followed immediately by the sodium ascorbate solution to reduce  $\text{Cu(II)}$  to the catalytic  $\text{Cu(I)}$ .

- Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purification:
  - Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
  - Collect the protein-containing fractions and confirm labeling via absorbance or fluorescence spectroscopy.



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Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

## General Protocol for Live-Cell Imaging via SPAAC

This protocol describes the labeling of a biomolecule within a live cell that has been metabolically engineered to express a cyclooctyne group.

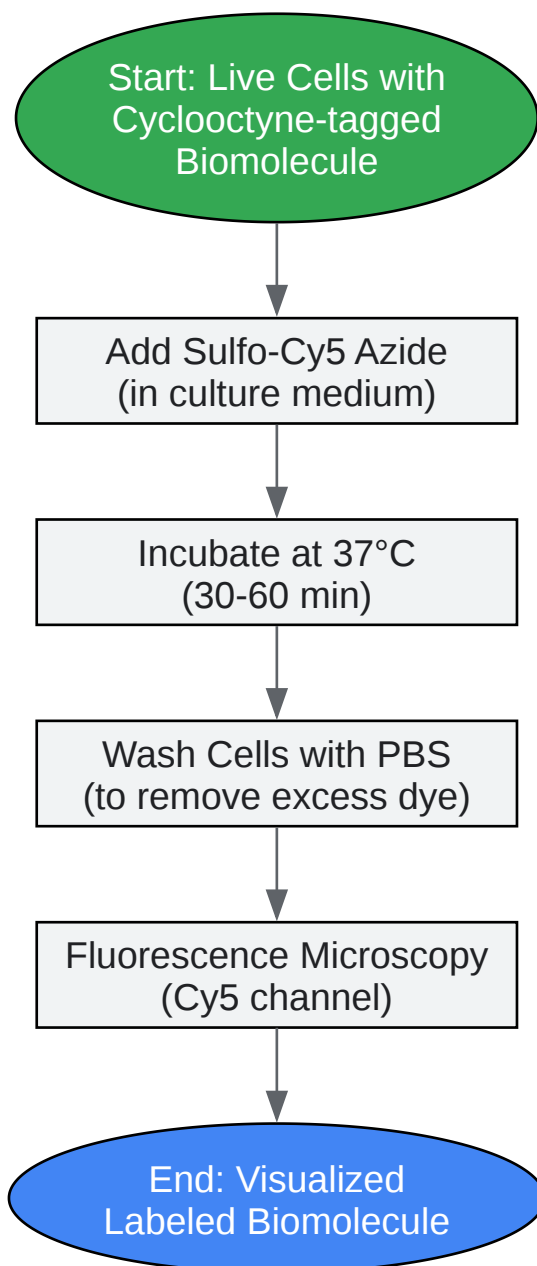
Materials:

- Cells metabolically labeled with a cyclooctyne-containing substrate
- **Sulfo-Cy5 azide**
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Methodology:

- Cell Preparation:
  - Culture and treat cells with the cyclooctyne-containing metabolic precursor for a sufficient time to allow incorporation into the target biomolecule.
  - Wash the cells with PBS to remove any unincorporated precursor.
- Labeling:
  - Prepare a solution of **Sulfo-Cy5 azide** in cell culture medium at the desired final concentration (typically 1-10  $\mu\text{M}$ ).
  - Add the **Sulfo-Cy5 azide** solution to the cells and incubate for 30-60 minutes at 37°C.
  - Wash the cells two to three times with fresh medium or PBS to remove unreacted dye.
- Imaging:

- Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm, emission at ~670 nm).



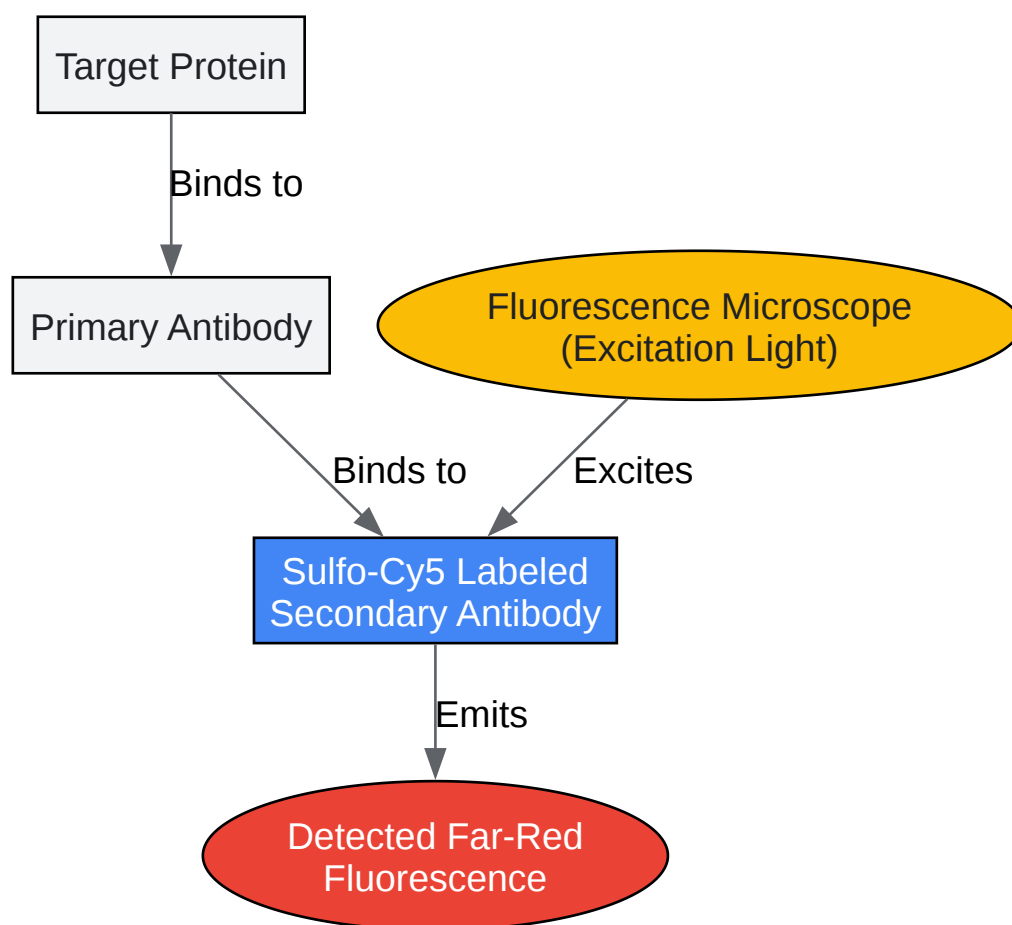
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Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

## Application in Fluorescence-Based Assays

Once a biomolecule is labeled with Sulfo-Cy5, it can be used in a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2] The low autofluorescence of biological specimens in the far-red region of the spectrum makes Sulfo-Cy5 an excellent choice for high-contrast imaging.[7]

The diagram below illustrates the principle of using a Sulfo-Cy5-labeled antibody to detect a target protein in an immunoassay.



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Principle of immunodetection using a Sulfo-Cy5 labeled antibody.

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